Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

5-Bromo-3-indolyl β-D-galactopyranoside structure
97753-82-7 structure
Nome del prodotto:5-Bromo-3-indolyl β-D-galactopyranoside
Numero CAS:97753-82-7
MF:C14H16BrNO6
MW:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-3-indolyl-beta-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
    • 5-Bromo-3-indolyl-β-D-galactopyranoside
    • 5-Bromoindol-3-yl-β-D-galactoside
    • -<small>D<
    • 5-Bromo-3-indolyl-b-D-galactopyranoside
    • 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
    • acirc-D-galactoside
    • BLUE-GAL
    • BLUO-GAL
    • 5-Bromo-3-indolyl β-D-galactopyranoside
    • Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
    • C14H16BrNO6
    • 5-Brig
    • (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Blue gal
    • 5-Bromo-3-indolyl-beta-galactoside
    • BIMB1030
    • KM3453
    • GC1105
    • 5-Bromo-3-indolyl b-D-galactopyranoside
    • AK117469
    • AX8102881
    • W0425
    • 753B827
    • 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
    • 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
    • D
    • Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
    • MFCD00063691
    • DTXSID50869306
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
    • 5-Bromo-3-indolyl beta -D-galactopyranoside
    • HY-137276
    • (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • SCHEMBL1160155
    • 97753-82-7
    • B-8900
    • A-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside
    • LINMATFDVHBYOS-MBJXGIAVSA-N
    • CS-0137503
    • Bluo-Gal, reagent for selection of recombinant bacterial clones
    • C16853
    • 5-Bromo-3-indoxyl-beta-D-galactopyranoside
    • AKOS016010516
    • 5-Bromo-1H-indol-3-yl hexopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
    • AS-64090
    • 5-Bromo-3-indolyl
    • (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
    • MDL: MFCD00063691
    • Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
    • Chiave InChI: LINMATFDVHBYOS-MBJXGIAVSA-N
    • Sorrisi: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Proprietà calcolate

  • Massa esatta: 373.01600
  • Massa monoisotopica: 373.016
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 115
  • Carica superficiale: 0
  • XLogP3: 0.6

Proprietà sperimentali

  • Colore/forma: Polvere beige
  • Densità: 1.824
  • Punto di fusione: Not available
  • Punto di ebollizione: 646.6°C at 760 mmHg
  • Punto di infiammabilità: 344.9°C
  • Indice di rifrazione: 1.73
  • Solubilità: DMF: soluble
  • Coefficiente di ripartizione dell'acqua: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
  • PSA: 115.17000
  • LogP: 0.10910
  • Rotazione specifica: -34.5 º (c=1% in DMF/H2O 1:1)
  • Pressione di vapore: Not available
  • Solubilità: Non determinato
  • Attività ottica: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside Informazioni sulla sicurezza

5-Bromo-3-indolyl β-D-galactopyranoside Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromo-3-indolyl β-D-galactopyranoside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM100267-5g
5-Bromo-3-indolyl-beta-D-galactopyranoside
97753-82-7 95%
5g
$345 2022-09-28
abcr
AB353564-1 g
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; .
97753-82-7 98%
1 g
€174.90 2023-07-19
Apollo Scientific
BIMB1030-1g
5-Bromo-3-indolyl-beta-D-galactopyranoside
97753-82-7
1g
£42.00 2025-02-19
MedChemExpress
HY-137276-10mg
5-Bromo-3-indolyl β-D-galactopyranoside
97753-82-7 99.40%
10mg
¥380 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B862242-5mg
Bluo-Gal
97753-82-7 ≥98%
5mg
¥102.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3470-20mg
5-Bromo-3-indolyl β-D-galactopyranoside
97753-82-7 98.0%(LC)
20mg
¥265.0 2022-05-30
Matrix Scientific
099990-250mg
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+%
97753-82-7 95+%
250mg
$435.00 2023-09-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
AB2832-25mg
5-Bromo-3-indolyl β-D-galactopyranoside
97753-82-7 ≥98%
25mg
¥230元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XB2904-100mg
5-Bromo-3-indolyl β-D-galactopyranoside
97753-82-7 ≥98%
100mg
¥985.00元 2023-09-15
abcr
AB353564-5 g
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; .
97753-82-7 98%
5 g
€550.00 2023-07-19

5-Bromo-3-indolyl β-D-galactopyranoside Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
2.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
3.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ;  2 h, 40 - 45 °C
3.2 Reagents: Water ;  2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
6.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
7.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ;  2 h, 40 - 45 °C
4.2 Reagents: Water ;  2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Methanol ;  2 h, 40 - 45 °C
1.2 Reagents: Water ;  2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
4.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
5.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ;  2 h, 40 - 45 °C
2.2 Reagents: Water ;  2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.2 Reagents: Amberlite IR 120 ;  neutralized
Riferimento
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
A845746
Purezza:99%
Quantità:1g
Prezzo ($):436.0